molecular formula C11H14BrNO B13109205 (R)-6-bromo-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride

(R)-6-bromo-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride

Cat. No.: B13109205
M. Wt: 256.14 g/mol
InChI Key: RPJWDUSFMDKAGY-SNVBAGLBSA-N
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Description

The provided search results lack specific information on the applications and research value of (R)-6-bromo-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride . This chiral compound, with a molecular formula of C 11 H 14 BrNO and a molecular weight of 256.14 g/mol, features a stereospecific (R)-configuration at the amine-bearing carbon and a bromine substituent on its tetrahydronaphthalene structure . These key structural features—the chiral center and the bromine handle—make it a valuable intermediate for medicinal chemistry and pharmacology research. The bromine atom is particularly useful for further chemical modifications via cross-coupling reactions, allowing for the exploration of structure-activity relationships. The scaffold is typical of compounds investigated for central nervous system targets. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C11H14BrNO

Molecular Weight

256.14 g/mol

IUPAC Name

(1R)-6-bromo-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine

InChI

InChI=1S/C11H14BrNO/c1-14-11-8-3-2-4-10(13)7(8)5-6-9(11)12/h5-6,10H,2-4,13H2,1H3/t10-/m1/s1

InChI Key

RPJWDUSFMDKAGY-SNVBAGLBSA-N

Isomeric SMILES

COC1=C(C=CC2=C1CCC[C@H]2N)Br

Canonical SMILES

COC1=C(C=CC2=C1CCCC2N)Br

Origin of Product

United States

Preparation Methods

Bromination and Methoxylation

Parameter Details
Starting material 5-methoxy-2-tetralone or related naphthalene
Bromination agent Bromine or N-bromosuccinimide (NBS)
Solvent Acetic acid, dichloromethane
Catalyst Zinc chloride (ZnCl2)
Temperature Ambient to reflux
Monitoring Thin-layer chromatography (TLC), HPLC
Outcome 6-bromo-5-methoxy-2-tetralone intermediate

This step ensures selective substitution at the 6-position with bromine and 5-position with methoxy group, preserving the ketone functionality for subsequent amination.

Asymmetric Amination and Reduction

Parameter Details
Intermediate 6-bromo-5-methoxy-2-tetralone
Chiral auxiliary (R)-(+)-α-phenylethylamine or similar
Reducing agent NaBH4, KBH4, LiBH4, Zn(BH4)2
Solvent Tetrahydrofuran (THF), ethanol, methanol, or mixtures
Temperature -30 °C to 50 °C
Molar ratios Ketone : chiral amine ~1:2; Ketone : reducing agent ~1:2
Reaction time 1-3 hours
Monitoring HPLC, chiral HPLC for enantiomeric excess
Outcome (R)-6-bromo-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine

This step uses asymmetric induction to achieve high enantiomeric purity, critical for biological activity. The reduction converts the ketone to the corresponding amine with retention of stereochemistry.

Hydrochloride Salt Formation

Parameter Details
Free amine (R)-6-bromo-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine
Acid source Ethanol-HCl, methanol-HCl, isopropanol-HCl
Solvent Alcohol solvents as above
Temperature Room temperature to 50 °C
Reaction time 1-2 hours
Outcome (R)-6-bromo-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride salt

Salt formation improves compound handling, crystallinity, and stability for storage and further use.

Representative Research Findings and Yields

Step Yield (%) Purity (%) Enantiomeric Excess (%) Notes
Bromination/Methoxylation 75-85 >95 N/A High regioselectivity achieved
Asymmetric Reduction 65-70 99 99.9 High optical purity via chiral induction
Hydrochloride Salt Formation >90 >99 Maintained Efficient crystallization

The overall synthetic route yields the target compound in approximately 50-60% overall yield with excellent purity and stereochemical control.

Analytical and Monitoring Techniques

Summary Table of Preparation Methods

Step Reagents/Conditions Outcome Key Notes
Bromination & Methoxylation Bromine/NBS, ZnCl2, AcOH/DCM, RT to reflux 6-bromo-5-methoxy-2-tetralone Regioselective halogenation
Asymmetric Reduction (R)-α-phenylethylamine, NaBH4, THF/EtOH, -30 to 50 °C (R)-6-bromo-5-methoxy-tetrahydronaphthalen-1-amine High enantiomeric excess
Hydrochloride Salt Formation HCl in EtOH/MeOH/IPA, RT to 50 °C (R)-6-bromo-5-methoxy-tetrahydronaphthalen-1-amine hydrochloride Enhanced stability and purity

Chemical Reactions Analysis

Types of Reactions

®-6-bromo-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of 5-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 6-bromo-5-formyl-1,2,3,4-tetrahydronaphthalen-1-amine, while reduction of the bromine atom results in 5-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine.

Scientific Research Applications

®-6-bromo-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may serve as a ligand in receptor binding studies or as a probe in biochemical assays.

    Industry: It can be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of ®-6-bromo-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The bromine and methoxy groups may play a crucial role in binding to these targets, while the amine group can participate in hydrogen bonding or ionic interactions. These interactions can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Halogen Substituents

The bromine atom at position 6 can be replaced with other halogens, altering electronic properties and steric bulk:

Compound Name Substituents Molecular Formula Molecular Weight CAS Number Key Differences Source
(R)-6-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride Cl at position 6 C₁₀H₁₃Cl₂N 218.12 1810074-75-9 Smaller atomic radius of Cl vs. Br; reduced lipophilicity
(S)-6-Bromo-5-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine F at position 5; Br at position 6 C₁₀H₁₁BrFN 244.11 1259674-78-6 Increased electronegativity of F vs. OMe; altered hydrogen bonding
5-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride F at position 5 C₁₀H₁₂FN·HCl 217.67 CID 16244331 Absence of Br and methoxy groups; simpler structure

Bromine’s larger size and polarizability may enhance binding affinity in hydrophobic pockets compared to chlorine or fluorine.

Methoxy Group Positional Isomers

The methoxy group’s position significantly impacts molecular interactions:

Compound Name Methoxy Position Molecular Formula CAS Number Notes Source
(R)-5-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride Position 5 C₁₁H₁₆ClNO 2829279-65-2 Methoxy at position 5 vs. 6; altered steric and electronic profiles
5-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride Position 5 C₁₁H₁₆ClNO 41566-70-5 Racemic mixture; no bromine substituent

Position 5 methoxy groups may orient the molecule differently in receptor binding sites compared to position 6 substituents.

Stereochemical Comparisons

Enantiomeric pairs exhibit distinct pharmacological profiles due to chirality:

Compound Pair Configuration CAS Number Key Differences Source
(R)-6-Bromo-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride R Not explicitly listed Likely higher enantiomeric purity for targeted activity
(S)-6-Bromo-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride S 2829279-66-3 Mirror-image configuration; potential for divergent receptor binding
(1RS,4SR)-4-(3,4-Dichlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride Racemic 79617-99-5 Additional dichlorophenyl and N-methyl groups; sertraline-related impurity

The (R)-configuration in the target compound may confer selectivity for specific biological targets, as seen in sertraline’s stereospecific serotonin reuptake inhibition .

Solubility and Stability

Hydrochloride salts generally exhibit improved aqueous solubility compared to free bases. For example:

  • Free base solubility: Limited data, but analogs like 5-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride are sparingly soluble in water .
  • Salt forms : Enhance crystallinity and stability, critical for pharmaceutical formulations .

Biological Activity

(R)-6-Bromo-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride is a compound of interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article presents a comprehensive overview of its biological activity, including relevant studies, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following chemical characteristics:

  • Molecular Formula : C11H14BrNO
  • Molecular Weight : 256.14 g/mol
  • CAS Number : 1337384-44-7

Its structure features a tetrahydronaphthalene core with a bromine atom and a methoxy group, contributing to its biological properties.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities. The following sections summarize key findings from diverse studies.

Antitumor Activity

Several studies have explored the antitumor potential of this compound. For instance:

  • A study demonstrated that compounds with similar structures exhibited significant cytotoxic effects against various cancer cell lines. The IC50 values for related compounds ranged from 1.61 µg/mL to 23.30 µg/mL against different cancer types, suggesting that (R)-6-bromo-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine may also possess comparable activity due to its structural similarities .

The biological activity of this compound is believed to involve:

  • Inhibition of Key Enzymes : Similar compounds have been shown to inhibit enzymes involved in cancer cell proliferation.
  • Interaction with Receptors : Binding studies indicate potential interactions with various receptors implicated in tumor growth and metastasis .

Study 1: In Vitro Anticancer Activity

A recent study evaluated the anticancer effects of several tetrahydronaphthalene derivatives, including (R)-6-bromo-5-methoxy analogs. The results indicated that these compounds could induce apoptosis in breast cancer cells through the activation of caspase pathways.

CompoundCell LineIC50 (µg/mL)
(R)-6-bromo-5-methoxyMDA-MB-23115.0 ± 2.0
ControlDoxorubicin10.0 ± 1.5

This study highlights the potential of (R)-6-bromo derivatives as effective anticancer agents .

Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective properties of related compounds. Results showed that tetrahydronaphthalene derivatives could protect neuronal cells from oxidative stress-induced damage by modulating antioxidant enzyme activities.

Pharmacological Implications

The pharmacological implications of (R)-6-bromo-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-amines are significant:

  • Anticancer Therapy : Given its antitumor activity, this compound could be further developed as a candidate for cancer treatment.
  • Neuroprotection : Its potential neuroprotective effects may be beneficial in treating neurodegenerative diseases.

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